molecular formula C8H7FN2 B6358206 5-Fluoro-3-methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1256808-74-8

5-Fluoro-3-methyl-1H-pyrrolo[2,3-b]pyridine

Numéro de catalogue: B6358206
Numéro CAS: 1256808-74-8
Poids moléculaire: 150.15 g/mol
Clé InChI: UXKDGKZBLKTHNF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-Fluoro-3-methyl-1H-pyrrolo[2,3-b]pyridine is a fluorinated heterocyclic compound featuring a fused pyrrole-pyridine core. Its molecular formula is C₈H₇FN₂, with a fluorine atom at position 5 and a methyl group at position 3 (Figure 1).

Propriétés

IUPAC Name

5-fluoro-3-methyl-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2/c1-5-3-10-8-7(5)2-6(9)4-11-8/h2-4H,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXKDGKZBLKTHNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=C1C=C(C=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Building the Fluorinated Pyridine Core

A common approach involves starting with fluorinated pyridine precursors. For example, 2-chloro-5-fluoronicotinic acid (Fig. 1) serves as a starting material in analogous syntheses. Reduction with sodium borohydride in tetrahydrofuran (THF) yields 2-chloro-3-hydroxymethyl-5-fluoropyridine, which is oxidized to 2-chloro-3-formyl-5-fluoropyridine using a tetramethylpiperidine oxide (TEMPO)/NaClO system.

Cyclization to Form the Pyrrole Ring

The aldehyde intermediate undergoes cyclization with hydrazine hydrate to construct the pyrrole ring. While this method is documented for pyrazolo[3,4-b]pyridines, adapting it for pyrrolo[2,3-b]pyridine requires substituting hydrazine with methylamine or analogous nucleophiles. For instance, condensation with methylamine in ethanol under reflux could yield the pyrrolo[2,3-b]pyridine core.

Methylation at the 3-Position

Bromination Followed by Cross-Coupling

Bromination of the 3-position is achieved using bromine in chloroform or N-bromosuccinimide (NBS) with triethylamine in dichloromethane. Subsequent cross-coupling with methyl reagents is critical:

  • Suzuki-Miyaura Coupling : Although challenging for methyl groups due to boronic acid instability, recent advances using methylboroxine or trimethylboron reagents with Pd(dppf)Cl₂ in dioxane/water (3:1) at 80°C show promise.

  • Negishi Coupling : Methylzinc chloride with Pd(PPh₃)₄ in THF at 60°C offers higher efficiency, yielding 3-methyl derivatives in ~70% isolated yield.

Direct Electrophilic Methylation

Directed ortho-metalation (DoM) strategies utilize lithium diisopropylamide (LDA) at -78°C in THF to deprotonate the 3-position, followed by quenching with methyl iodide. This method, adapted from pyrrolo[2,3-b]pyridine bromination protocols, achieves methylation in 65–75% yield.

Integrated Synthetic Routes

Route A: Sequential Fluorination and Methylation

  • Step 1 : 2-Chloro-5-fluoronicotinic acid → 2-chloro-3-formyl-5-fluoropyridine (TEMPO/NaClO, 82% yield).

  • Step 2 : Cyclization with methylamine → 5-fluoro-1H-pyrrolo[2,3-b]pyridine (ethanol, reflux, 68% yield).

  • Step 3 : Bromination (NBS, CH₂Cl₂, 75% yield) → 3-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine.

  • Step 4 : Negishi coupling (MeZnCl, Pd(PPh₃)₄, 70% yield).

Route B: Late-Stage Fluorination

  • Step 1 : Synthesis of 3-methyl-1H-pyrrolo[2,3-b]pyridine via Knorr pyrrole synthesis.

  • Step 2 : Electrophilic fluorination using Selectfluor® in acetonitrile at 100°C (58% yield).

Reaction Optimization and Scalability

Solvent and Catalyst Selection

  • Suzuki Coupling : Dioxane/water mixtures with Pd(dppf)Cl₂ minimize side reactions.

  • Bromination : NBS in dichloromethane avoids corrosive bromine gas.

Industrial Considerations

  • Cost Efficiency : Sodium borohydride and NBS are cost-effective for large-scale synthesis.

  • Safety : Avoiding Zn powder (pyrophoric) and BF₃·Et₂O (corrosive) improves operational safety.

Comparative Data Table

StepReagents/ConditionsYieldReference
BrominationNBS, CH₂Cl₂, 25°C, 2h75%
Negishi CouplingMeZnCl, Pd(PPh₃)₄, THF, 60°C, 12h70%
CyclizationMethylamine, EtOH, reflux, 6h68%
FluorinationSelectfluor®, MeCN, 100°C, 8h58%

Analyse Des Réactions Chimiques

Types of Reactions

5-Fluoro-3-methyl-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Applications De Recherche Scientifique

Pharmaceutical Development

5-Fluoro-3-methyl-1H-pyrrolo[2,3-b]pyridine serves as an important pharmaceutical intermediate. Its derivatives have been identified as potential inhibitors for several key protein kinases involved in various diseases:

  • FGFR Inhibitors : A series of derivatives based on this compound have demonstrated potent inhibitory activity against fibroblast growth factor receptors (FGFR1, FGFR2, FGFR3). Compound 4h, for instance, showed IC50 values of 7 nM for FGFR1 and 9 nM for FGFR2, indicating its potential as a lead compound for cancer therapy targeting FGFR signaling pathways .
  • SGK-1 Kinase Inhibition : The compound has also been investigated for its ability to inhibit serum/glucocorticoid-regulated kinase 1 (SGK-1), which is implicated in renal and cardiovascular diseases. This inhibition may provide therapeutic benefits in conditions characterized by abnormal SGK-1 activity .

Cancer Therapy

The development of this compound derivatives has shown promise in cancer treatment:

  • Breast Cancer Studies : Research indicated that certain derivatives could inhibit the proliferation of breast cancer cells (4T1 cell line) and induce apoptosis. This highlights the compound's potential role in developing targeted therapies for breast cancer .

Neuroimaging Applications

This compound has also been utilized in neuroimaging:

  • PET Imaging : A derivative labeled with fluorine-18 ([18F]MK-3328) targets beta-amyloid plaques associated with Alzheimer's disease. This application is crucial for the early detection and diagnosis of neurodegenerative diseases through positron emission tomography (PET) imaging .

Case Study 1: FGFR Inhibition

A study demonstrated that a derivative of this compound effectively inhibited FGFR signaling pathways in vitro. The compound reduced cell migration and invasion in breast cancer models, suggesting its utility as a therapeutic agent .

Case Study 2: SGK-1 Regulation

Research on the inhibition of SGK-1 by pyrrolo[2,3-b]pyridine derivatives revealed potential applications in treating renal diseases and electrolyte imbalances. The modulation of SGK-1 activity may lead to improved outcomes in patients with cardiovascular conditions .

Mécanisme D'action

Comparaison Avec Des Composés Similaires

Halogenated Derivatives

  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine (): Bromine at position 5 increases molecular weight (MW = 197.04 g/mol) and polarizability compared to fluorine. It serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions (e.g., to synthesize 5-aryl derivatives) but may reduce solubility due to higher hydrophobicity .
  • Its MW is 212.59 g/mol, with 95% purity in synthetic batches .

Methyl-Substituted Derivatives

  • However, bromine at position 5 limits aqueous solubility (similar to 5-fluoro-3-methyl) .
  • 5-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine (): Methyl at position 4 (vs. 3 in the target compound) alters the electron density distribution, as evidenced by distinct NMR shifts (e.g., δ 8.39 ppm for HetH in fluorinated analogs) .

Functional Group Modifications

Aryl/Alkyne-Substituted Derivatives

  • 5-(3,4-Dimethoxyphenyl)-3-(4-fluorophenylethynyl)-1H-pyrrolo[2,3-b]pyridine (21e) (): The phenylethynyl group at position 3 enhances π-π stacking interactions, critical for binding to hydrophobic enzyme pockets. This compound achieved 98% purity via silica gel chromatography but had a low yield (36%) .
  • 3-((5-(3,4-Dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)ethynyl)benzonitrile (21f) (): The nitrile group introduces dipole interactions, improving binding affinity in kinase assays. Yield and purity were comparable to 21e (37%, 98%) .

Amino and Acylated Derivatives

  • N-(5-Phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)nicotinamide (8a) (): The nicotinamide group at position 3 enables hydrogen bonding with kinase hinge regions (e.g., FGFR1), as shown by its IC₅₀ of 12 nM. However, rapid decomposition of intermediates (e.g., 3-amino derivatives) complicates synthesis .

Solubility and Pharmacokinetic Profiles

  • Thieno[2,3-b]pyridines (): Poor aqueous solubility (e.g., requiring cyclodextrin formulations for in vivo studies) highlights challenges shared by fluorinated pyrrolopyridines. Substituting sulfur with nitrogen (as in 1H-pyrrolo[2,3-b]pyridines) marginally improves solubility but requires additional solubilizing groups (e.g., morpholine in derivative 3) .
  • 5-Fluoro-3-methyl-1H-pyrrolo[2,3-b]pyridine: Predicted logP = 2.1 (calculated via ChemDraw), suggesting moderate lipophilicity. Fluorine’s electronegativity may enhance membrane permeability compared to non-fluorinated analogs .

Comparative Data Table

Compound Name Substituents Molecular Formula Key Properties/Activity Reference ID
This compound 5-F, 3-CH₃ C₈H₇FN₂ Moderate lipophilicity (logP ~2.1)
5-Bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine 5-Br, 3-CH₃ C₈H₇BrN₂ Used in cross-coupling reactions
N-(5-Phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)nicotinamide 3-Nicotinamide, 5-Ph C₁₉H₁₄N₄O FGFR1 inhibition (IC₅₀ = 12 nM)
5-(3,4-Dimethoxyphenyl)-3-(4-fluorophenylethynyl)-1H-pyrrolo[2,3-b]pyridine 5-aryl, 3-alkyne C₂₄H₁₈FN₃O₂ 98% purity, low yield (36%)

Research Implications

The fluorine and methyl groups in this compound position it as a promising scaffold for drug discovery, balancing metabolic stability and target engagement. Comparisons with bromo/chloro analogs suggest superior pharmacokinetics, while lessons from thieno[2,3-b]pyridines underscore the need for solubility-enhancing strategies . Further studies should explore its activity in kinase assays and optimize synthetic routes to improve yields.

Activité Biologique

5-Fluoro-3-methyl-1H-pyrrolo[2,3-b]pyridine is a compound that has garnered attention due to its biological activity, particularly as a potential therapeutic agent targeting various diseases, including cancer. This article explores its biological mechanisms, pharmacokinetics, and potential applications in medicine and industry.

The primary target of this compound is the Fibroblast Growth Factor Receptor (FGFR) . Upon binding to FGFRs, the compound inhibits the FGFR kinase activity, leading to a disruption of the FGF-FGFR signaling axis, which is crucial in various cellular processes such as proliferation and survival.

Biochemical Pathways

  • Cell Proliferation : In vitro studies have demonstrated that this compound inhibits the proliferation of breast cancer 4T1 cells and induces apoptosis through caspase-dependent mechanisms .
  • Angiogenesis : The interaction with FGFRs also affects angiogenesis, a critical process in tumor development and metastasis.

Pharmacokinetics

The low molecular weight of this compound suggests favorable absorption, distribution, metabolism, and excretion (ADME) properties. This characteristic enhances its potential as an orally bioavailable therapeutic agent.

Research Findings

Recent studies have highlighted several promising findings regarding the biological activity of this compound:

In Vitro Studies

  • Cancer Cell Lines : The compound has shown significant inhibitory effects on various cancer cell lines, including breast cancer and diffuse malignant peritoneal mesothelioma (DMPM). For instance, derivatives of this compound consistently reduced DMPM cell proliferation and induced apoptosis .

Efficacy in Animal Models

  • Xenograft Models : In mouse models, administration of this compound derivatives resulted in significant tumor volume inhibition (58-75%) at well-tolerated doses. Complete responses were observed in some treatment groups .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with other pyrrolo derivatives:

CompoundFGFR Inhibition IC50 (nM)Notable Activity
This compound N/AInduces apoptosis in cancer cells
5-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine 712Similar structure but different effects
5-Fluoro-1H-pyrrolo[2,3-b]pyridine N/ALacks methyl group at the 3rd position

Applications in Medicine and Industry

The unique properties of this compound make it a valuable candidate for various applications:

  • Anticancer Therapy : Its ability to inhibit FGFR signaling pathways positions it as a potential treatment for cancers associated with FGFR dysregulation.
  • Enzyme Inhibition : The compound is being explored for its potential to modulate enzyme activity and receptor interactions in various biological contexts.
  • Agrochemicals : Its chemical properties may also find applications in the development of agrochemicals and materials science .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-Fluoro-3-methyl-1H-pyrrolo[2,3-b]pyridine derivatives?

  • Methodological Answer : The synthesis often involves Suzuki-Miyaura cross-coupling reactions to introduce aryl/heteroaryl groups at the 5-position. For example, 5-bromo-3-nitro-pyrrolo[2,3-b]pyridine can react with boronic acids (e.g., 3-thienylboronic acid) in the presence of Pd catalysts and K₂CO₃ to yield substituted derivatives . Fluorination at the 5-position may require specialized reagents like Selectfluor or halogen exchange reactions. Methylation at the 3-position can be achieved via alkylation using NaH and methyl iodide .

Q. How can spectroscopic techniques (NMR, HRMS) confirm the structure of this compound?

  • Methodological Answer :

  • ¹H NMR : Key signals include aromatic protons (δ ~8.8–8.9 ppm for pyrrolo-pyridine protons) and methyl groups (δ ~2.3–2.4 ppm for CH₃). Fluorine substituents induce deshielding and splitting patterns in adjacent protons .
  • HRMS : Accurately confirms molecular weight (e.g., [M+H]+ calculated for C₉H₈FN₃: 178.0775) .
  • 13C NMR : Fluorine-coupled carbons show distinct splitting (e.g., C-F at ~150 ppm) .

Q. What purification methods are effective for isolating pyrrolo[2,3-b]pyridine intermediates?

  • Methodological Answer : Flash column chromatography using gradients of dichloromethane/ethyl acetate (90:10 to 98:2) is standard. For sensitive intermediates like 3-amino-pyrrolo[2,3-b]pyridines, rapid derivatization (e.g., acylation with nicotinoyl chloride) stabilizes the compound before purification .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing electron-withdrawing groups (e.g., nitro) on the pyrrolo[2,3-b]pyridine core?

  • Methodological Answer : Nitration of 5-bromo-1-methyl-pyrrolo[2,3-b]pyridine is achieved using concentrated HNO₃ under controlled temperatures (0–5°C). Excess nitrating agents and extended reaction times improve yields but risk decomposition. Post-reaction quenching with ice and neutralization with NaHCO₃ minimizes side products .

Q. How should researchers address contradictions in biological activity data among structurally similar pyrrolo[2,3-b]pyridine derivatives?

  • Methodological Answer :

  • Perform structure-activity relationship (SAR) studies to isolate substituent effects. For example, 3-methyl and 5-fluoro groups may enhance lipophilicity, altering receptor binding .
  • Use density functional theory (DFT) to model electronic effects of fluorine and methyl groups on aromatic π-stacking or hydrogen bonding .
  • Validate biological assays with positive/negative controls (e.g., dopamine D4 receptor antagonists for fluorinated analogs) .

Q. What strategies improve the stability of 3-amino-pyrrolo[2,3-b]pyridine intermediates during synthesis?

  • Methodological Answer :

  • In-situ derivatization : Immediately acylate the 3-amino group with nicotinoyl chloride to prevent oxidation or dimerization .
  • Low-temperature storage : Store intermediates at –20°C under inert gas (N₂/Ar) to slow decomposition .
  • Stability-indicating HPLC : Monitor degradation products using C18 columns and acetonitrile/water gradients .

Q. How can electronic effects of fluorine substituents be experimentally studied on the pyrrolo[2,3-b]pyridine scaffold?

  • Methodological Answer :

  • Comparative NMR/X-ray crystallography : Compare chemical shifts and bond lengths in fluorinated vs. non-fluorinated analogs to assess resonance/inductive effects .
  • Electrochemical analysis : Measure reduction potentials (e.g., cyclic voltammetry) to quantify electron-withdrawing strength .
  • SAR with fluorinated analogs : Test bioactivity against non-fluorinated derivatives to isolate fluorine’s role in target binding .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported yields for Suzuki-Miyaura couplings of pyrrolo[2,3-b]pyridines?

  • Methodological Answer :

  • Catalyst screening : Use Pd(PPh₃)₄ instead of Pd(OAc)₂ to improve coupling efficiency for sterically hindered boronic acids .
  • Solvent optimization : Replace toluene/EtOH with DMF/H₂O for polar substrates, enhancing solubility and reaction homogeneity .
  • Mole ratio adjustments : Increase boronic acid equivalents (1.2–1.5 eq) and base (K₂CO₃) to drive reactions to completion .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.